4-Formylcolchicine
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Overview
Description
4-Formylcolchicine is a derivative of colchicine, a well-known bioactive alkaloid. Colchicine is primarily used for the treatment of acute gout and acts as an antimitotic agent by binding to tubulin. This compound has garnered attention due to its potent anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylcolchicine typically involves the formylation of colchicine. One common method includes the use of formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like aluminum chloride to facilitate the formylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Formylcolchicine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Scientific Research Applications
4-Formylcolchicine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Its cytotoxic properties make it a valuable tool for studying cell division and apoptosis.
Medicine: It is being investigated for its potential as an anticancer agent, showing promising results in preclinical studies.
Industry: It is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
4-Formylcolchicine exerts its effects primarily through the inhibition of microtubule polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Additionally, it interferes with various inflammatory pathways, including the inhibition of the NLRP3 inflammasome and the NF-kappaB signaling pathway .
Comparison with Similar Compounds
Colchicine: The parent compound, used for treating gout and familial Mediterranean fever.
Thiocolchicine: A derivative with similar antimitotic properties but different pharmacokinetics.
4-Halocolchicines: Derivatives with halogen substituents at the C4 position, showing enhanced anticancer activity.
Uniqueness: 4-Formylcolchicine stands out due to its potent anticancer properties and its ability to be further modified to create a variety of derivatives with potentially improved therapeutic profiles. Its unique formyl group allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Properties
CAS No. |
2730-82-7 |
---|---|
Molecular Formula |
C23H25NO7 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[(7S)-4-formyl-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H25NO7/c1-12(26)24-17-8-6-14-16(11-25)21(29-3)23(31-5)22(30-4)20(14)13-7-9-19(28-2)18(27)10-15(13)17/h7,9-11,17H,6,8H2,1-5H3,(H,24,26)/t17-/m0/s1 |
InChI Key |
JUWAUXATKRGHCK-KRWDZBQOSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O |
SMILES |
CC(=O)NC1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O |
Canonical SMILES |
CC(=O)NC1CCC2=C(C(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C=O |
Synonyms |
4-formylcolchicine |
Origin of Product |
United States |
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